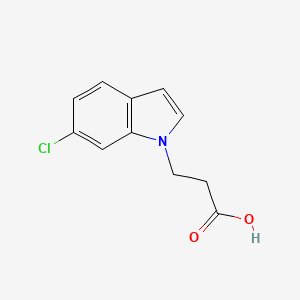

3-(6-Chlor-1H-indol-1-yl)propansäure

Übersicht

Beschreibung

“3-(6-chloro-1H-indol-1-yl)propanoic acid” is a compound that is structurally similar to "(S)-2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid" . It has a molecular weight of 238.67 and is stored in dry conditions at 2-8°C . The compound appears as a white to yellow solid or sticky liquid .

Synthesis Analysis

The synthesis of indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of “3-(6-chloro-1H-indol-1-yl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

“3-(6-chloro-1H-indol-1-yl)propanoic acid” has a molecular weight of 189.2105 . It has the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indolderivate, wie z. B. “3-(6-Chlor-1H-indol-1-yl)propansäure”, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie können mit verschiedenen biologischen Wegen interagieren, die für die Proliferation und das Überleben von Krebszellen entscheidend sind. Beispielsweise können sie das Wachstum von Krebszellen hemmen oder die Apoptose induzieren, den programmierten Zelltod, der bei Krebszellen oft defekt ist .

Antibakterielle Aktivität

Diese Verbindungen weisen auch antimikrobielle Eigenschaften auf, wodurch sie im Kampf gegen Infektionen wertvoll sind. Sie können so konzipiert werden, dass sie bestimmte mikrobielle Enzyme oder Stoffwechselwege angreifen und die Fähigkeit des Mikroorganismus zum Überleben oder zur Vermehrung stören .

Behandlung von Störungen

Der Indol-Kern ist eine häufige Struktur, die in Verbindungen gefunden wird, die das zentrale Nervensystem beeinflussen. Daher könnte “this compound” bei der Entwicklung von Behandlungen für neurologische Erkrankungen wie Alzheimer oder Parkinson verwendet werden, indem Neurotransmittersysteme moduliert werden .

Antivirene Anwendungen

Indolderivate haben sich als vielversprechend für den Einsatz als antivirale Mittel erwiesen. Sie können so entwickelt werden, dass sie in den Lebenszyklus von Viren eingreifen, beispielsweise die Replikation viraler RNA oder DNA hemmen, was möglicherweise zu Behandlungen für Krankheiten wie Influenza oder HIV führt .

Entzündungshemmende Eigenschaften

Die entzündungshemmenden Eigenschaften von Indolderivaten machen sie zu Kandidaten für die Behandlung von Erkrankungen wie Arthritis. Sie können wirken, indem sie die Produktion von proinflammatorischen Zytokinen reduzieren oder Enzyme hemmen, die zur Entzündung beitragen .

Antioxidative Wirkungen

“this compound” kann als Antioxidans dienen und so dazu beitragen, Zellen vor Schäden durch freie Radikale zu schützen. Diese Eigenschaft ist vorteilhaft, um oxidativen Stress-bedingten Krankheiten vorzubeugen, einschließlich Herz-Kreislauf-Erkrankungen und altersbedingten Erkrankungen .

Antidiabetisches Potenzial

Die Forschung legt nahe, dass Indolderivate zur Entwicklung neuer Antidiabetika eingesetzt werden könnten. Sie könnten wirken, indem sie die Insulinausschüttung beeinflussen oder die Insulinsensitivität in Geweben verbessern, und so dazu beitragen, den Blutzuckerspiegel zu regulieren .

Kardiovaskuläre Anwendungen

Indolverbindungen wurden mit kardiovaskulären Vorteilen in Verbindung gebracht, wie z. B. der Senkung des Blutdrucks oder des Cholesterinspiegels. Sie könnten auf verschiedene Ziele innerhalb des Herz-Kreislauf-Systems wirken, um die Herzgesundheit zu verbessern und Krankheiten wie Bluthochdruck vorzubeugen .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Biochemische Analyse

Cellular Effects

The effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to decrease ischemia-induced cell death and oxidative stress in neuronal cells . Although specific studies on 3-(6-chloro-1H-indol-1-yl)propanoic acid are limited, it is expected to exhibit similar cellular effects due to its structural similarity to other indole derivatives.

Molecular Mechanism

The molecular mechanism of 3-(6-chloro-1H-indol-1-yl)propanoic acid involves its interaction with various biomolecules. It is believed to exert its effects through binding interactions with specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The exact molecular targets and pathways are still being elucidated, but the compound’s structure suggests potential interactions with key regulatory proteins in cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Indole derivatives are generally stable, but their activity can diminish over time due to metabolic degradation . Long-term studies are needed to fully understand the temporal effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 3-(6-chloro-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar indole derivatives have shown dose-dependent effects, with higher doses potentially causing oxidative stress and cellular damage . Detailed dosage studies are required to determine the safe and effective dose range for 3-(6-chloro-1H-indol-1-yl)propanoic acid.

Metabolic Pathways

3-(6-chloro-1H-indol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . The specific metabolic pathways of 3-(6-chloro-1H-indol-1-yl)propanoic acid are still being studied, but it is expected to follow similar pathways as other indole compounds.

Transport and Distribution

The transport and distribution of 3-(6-chloro-1H-indol-1-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 3-(6-chloro-1H-indol-1-yl)propanoic acid plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(6-chloroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYHJBTSQUOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

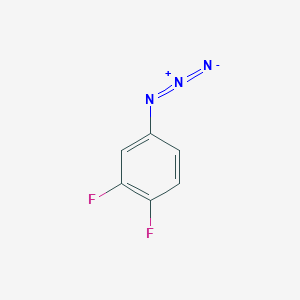

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)